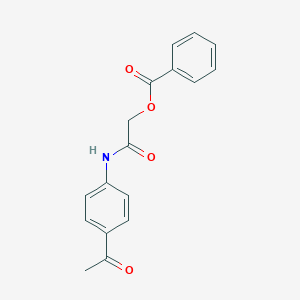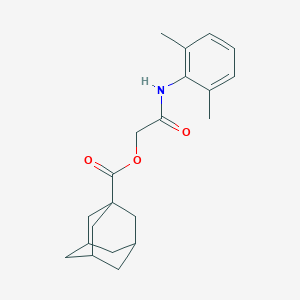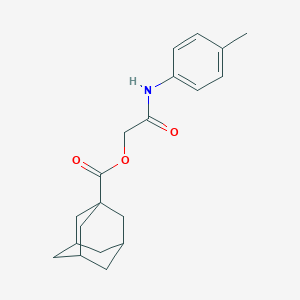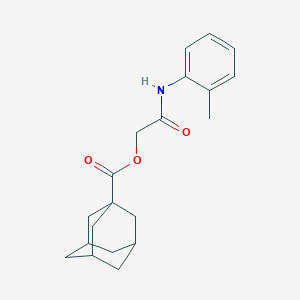![molecular formula C21H17BrFNO6S B305745 (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B305745.png)
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BFT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. BFT is a thiazolidinedione derivative with a unique chemical structure that makes it a promising candidate for the treatment of various diseases.
作用机制
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. Activation of PPARγ by (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have numerous biochemical and physiological effects. It has been reported to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been demonstrated to inhibit the growth of cancer cells and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its high potency and selectivity for PPARγ, which makes it a promising candidate for drug development. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and interpretation of results.
未来方向
There are several future directions for research on (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid. One potential area of investigation is its use in combination with other drugs for the treatment of diabetes and cancer. Another direction is the development of novel formulations of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid to improve its solubility and stability. Furthermore, the potential application of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in other disease areas, such as neurodegenerative disorders, warrants further investigation.
In conclusion, (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its potential benefits and limitations.
合成方法
The synthesis of (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves the condensation of 5-bromo-2-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain (5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in high yield and purity.
科学研究应用
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been studied extensively in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its potential therapeutic applications have been investigated in the treatment of diabetes, cancer, and inflammation.
属性
产品名称 |
(5-bromo-2-ethoxy-4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid |
|---|---|
分子式 |
C21H17BrFNO6S |
分子量 |
510.3 g/mol |
IUPAC 名称 |
2-[5-bromo-2-ethoxy-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrFNO6S/c1-2-29-16-7-13(15(22)9-17(16)30-11-19(25)26)8-18-20(27)24(21(28)31-18)10-12-3-5-14(23)6-4-12/h3-9H,2,10-11H2,1H3,(H,25,26)/b18-8+ |
InChI 键 |
HSUVGFUXYDCRML-QGMBQPNBSA-N |
手性 SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)

![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)




![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)


